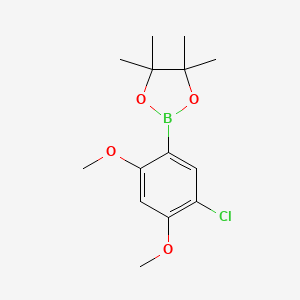![molecular formula C12H16BN3O2 B6162656 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 2260710-34-5](/img/no-structure.png)
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine” is a type of organic compound that contains boron . It’s related to other compounds such as “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” and "(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene" .
Aplicaciones Científicas De Investigación
I have conducted a search for the specific applications of “7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine” in scientific research. However, detailed information on unique applications for this compound is not readily available in the search results.
Borylation Reactions
Compounds with a dioxaborolane structure are often used as reagents for borylation reactions, particularly at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst .
Hydroboration
They can also be used in hydroboration reactions of alkyl or aryl alkynes and alkenes with transition metal catalysts .
Synthesis of Conjugated Copolymers
Such compounds may be involved in the synthesis of intermediates for generating conjugated copolymers .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine' involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with 5-bromo-1H-pyrazolo[4,3-c]pyridine followed by a Suzuki coupling reaction with 4-chloro-1H-1,2,3-triazole.", "Starting Materials": [ "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "5-bromo-1H-pyrazolo[4,3-c]pyridine", "4-chloro-1H-1,2,3-triazole" ], "Reaction": [ "Step 1: 4,4,5,5-tetramethyl-1,3,2-dioxaborolane is reacted with 5-bromo-1H-pyrazolo[4,3-c]pyridine in the presence of a palladium catalyst to form 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-bromo-1H-pyrazolo[4,3-c]pyridine.", "Step 2: The resulting intermediate is then subjected to a Suzuki coupling reaction with 4-chloro-1H-1,2,3-triazole in the presence of a palladium catalyst to form the final product, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine." ] } | |
Número CAS |
2260710-34-5 |
Nombre del producto |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine |
Fórmula molecular |
C12H16BN3O2 |
Peso molecular |
245.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



